5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC17829492
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 5-(prop-2-ynylamino)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c1-2-5-10-7-3-4-8(9(12)13)11-6-7/h1,3-4,6,10H,5H2,(H,12,13) |
| Standard InChI Key | JMVODIORUSCGDW-UHFFFAOYSA-N |
| Canonical SMILES | C#CCNC1=CN=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid combines a pyridine backbone with two functional groups: a carboxylic acid at position 2 and a prop-2-yn-1-ylamino substituent at position 5. The prop-2-yn-1-yl group (HC≡C-CH-) introduces alkyne functionality, enabling participation in click chemistry and coupling reactions .
Synthesis and Manufacturing
The synthesis of 5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions, though detailed protocols are sparingly reported due to its discontinued status . A plausible route includes:
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Amination of Pyridine Derivatives:
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Reaction of 5-aminopyridine-2-carboxylic acid with propargyl bromide (HC≡C-CH-Br) under basic conditions to introduce the prop-2-yn-1-ylamino group.
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Optimization of temperature and solvent (e.g., DMF or THF) to enhance yield.
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Protection/Deprotection Strategies:
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Purification:
Challenges in synthesis include regioselectivity control and stability of the alkyne moiety under reaction conditions. Industrial-scale production is hindered by its discontinuation, though academic laboratories continue to explore novel synthetic pathways .
Applications in Medicinal Chemistry and Materials Science
Biological Activity
The compound’s dual functional groups facilitate interactions with biological targets:
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Enzyme Inhibition: The carboxylic acid group may coordinate with metal ions in enzyme active sites, while the alkyne moiety enables probe labeling for mechanistic studies.
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Receptor Modulation: Structural analogs have shown affinity for serotonin receptors, suggesting potential neuropharmacological applications .
Materials Science
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Coordination Polymers: The pyridine nitrogen and carboxylic acid can act as ligands for metal-organic frameworks (MOFs).
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Click Chemistry: The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked polymers .
Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Key Differences | Potential Applications |
|---|---|---|---|
| 2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid | CHNO | Methyl group at position 2 | Enhanced lipophilicity for CNS drugs |
| 5-Bromo-pyridine-2-carboxylic acid | CHBrNO | Bromine substituent | Halogen bonding in crystal engineering |
Recent Research and Future Directions
Recent studies have focused on mass spectrometric analysis of related compounds. For example, electron ionization mass spectrometry (EI-MS) of 5-(prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines revealed stable molecular ions and fragmentation patterns dominated by N–C bond cleavage . These findings inform analytical methods for characterizing the target compound’s stability and degradation pathways.
Future research should prioritize:
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Toxicity Profiling: In vitro assays to evaluate cytotoxicity and metabolic stability.
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Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
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